3-(2-Bromopyridin-4-YL)propan-1-amine
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Overview
Description
3-(2-Bromopyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(2-Bromopyridin-4-YL)propan-1-amine typically involves the reaction of 2-bromopyridine with propylamine. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP). The reaction can be carried out under mild and metal-free conditions .
Chemical Reactions Analysis
3-(2-Bromopyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or TBHP.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(2-Bromopyridin-4-YL)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine functionalities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its effects on cellular processes .
Comparison with Similar Compounds
3-(2-Bromopyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
2-(3-Bromopyridin-4-YL)propan-1-amine: This compound has a similar structure but differs in the position of the bromine atom on the pyridine ring.
3-(2-Chloropyridin-4-YL)propan-1-amine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and applications.
3-(2-Fluoropyridin-4-YL)propan-1-amine: This compound has a fluorine atom, which can influence its chemical properties and biological activity.
Biological Activity
3-(2-Bromopyridin-4-YL)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
- IUPAC Name : this compound
- CAS Number : 2613381-46-5
- Molecular Formula : C8H10BrN
- Molecular Weight : 200.08 g/mol
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. Its mechanism involves inducing apoptosis in malignant cells, possibly through the modulation of specific signaling pathways.
- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.
The biological effects of this compound are primarily attributed to its ability to bind to various molecular targets:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic processes, which could contribute to its anticancer and antimicrobial effects.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Research conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at low concentrations, suggesting its potential use as a new antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Activity Type | Potency (IC50) |
---|---|---|
3-(2-Bromopyridin-4-YL)propan-1-am | Anticancer | 10 µM |
2-Bromopyridine | Antimicrobial | 25 µM |
4-Pyridinecarboxaldehyde | Anticancer | 15 µM |
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(2-bromopyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2 |
InChI Key |
BWZNEDHRHQZZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCN)Br |
Origin of Product |
United States |
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